2-(3-BOC-Aminophenyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[3-(2-hydroxyphenyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-13-8-6-7-12(11-13)14-9-4-5-10-15(14)19/h4-11,19H,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJWABFIDNHSGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 2 3 Boc Aminophenyl Phenol
Direct Synthesis Routes and Protective Group Chemistry
The construction of 2-(3-BOC-Aminophenyl)phenol can be approached through two primary retrosynthetic pathways: 1) Formation of the 2-(3-aminophenyl)phenol (B112021) biphenyl (B1667301) structure followed by selective N-Boc protection, or 2) Initial Boc protection of an appropriate aminophenyl precursor followed by a carbon-carbon coupling reaction to assemble the biphenyl core. The choice of strategy often depends on the compatibility of the functional groups with the reaction conditions required for the C-C bond formation.
Boc Protection Strategies for Aminophenyl Phenols
The selective protection of the amino group in aminophenols is a critical step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its ability to shield the amine from unwanted reactions while being stable to many nucleophiles and bases. organic-chemistry.org The protection is typically achieved using di-tert-butyl dicarbonate (B1257347), (Boc)₂O. mcours.netorganic-chemistry.org Various methodologies have been developed to enhance the efficiency, selectivity, and environmental friendliness of this transformation.
Recent advancements in green chemistry have promoted the use of water as a solvent for organic reactions, as it is inexpensive, non-toxic, and non-flammable. nih.gov Catalyst-free, water-mediated N-tert-butoxycarbonylation of amines and their derivatives, including aminophenols, has been demonstrated to be a highly efficient and chemoselective method. organic-chemistry.orgorganic-chemistry.org These reactions proceed smoothly at room temperature, yielding N-Boc protected products in excellent yields without the formation of common side products like isocyanates or ureas. nih.govorganic-chemistry.org For aminophenols, this method shows high chemoselectivity, with the amino group being protected while the phenolic hydroxyl group remains free. nih.govorganic-chemistry.org The process often involves simple filtration or extraction for product isolation, minimizing the need for purification steps like column chromatography. organic-chemistry.orgresearchgate.net
Table 1: Catalyst-Free Water-Mediated N-Boc Protection of Amines
| Substrate | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| p-Aminophenol | 8-12 min | Excellent | nih.gov |
| Various Amines | 5-10 min | Good to Excellent | nih.gov |
| 2-Aminophenol (B121084) | Not specified | High | organic-chemistry.orgorganic-chemistry.org |
Ionic liquids (ILs) are increasingly used as catalysts and environmentally benign solvents in organic synthesis. academie-sciences.fr Protic and 1-alkyl-3-methylimidazolium-based ionic liquids have been shown to efficiently catalyze the N-tert-butoxycarbonylation of various amines with excellent chemoselectivity. organic-chemistry.orgresearchgate.netresearchgate.net The catalytic role of the IL is often attributed to the activation of (Boc)₂O through hydrogen bonding. researchgate.netresearchgate.net These reactions can often be performed under solvent-free conditions at room temperature, offering advantages such as high yields, simple workup procedures, and the potential for catalyst recycling. academie-sciences.frresearchgate.net In the context of aminophenols, α-amino alcohols can be selectively N-Boc protected without the formation of oxazolidinone side products. researchgate.net
Table 2: Ionic Liquid-Catalyzed N-Boc Protection of Aniline (B41778)
| Catalyst | Catalyst Loading (mol%) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| [TMG][Ac] | 10 | 5 | 96 | academie-sciences.fr |
| [Sipmim]Cl | Catalytic | Short | High | researchgate.net |
| Imidazolium-based ILs | 5-20 | Not specified | High | researchgate.net |
Chemoselectivity is paramount when dealing with bifunctional molecules like aminophenols. The goal is to exclusively protect the amino group while leaving the phenolic hydroxyl group untouched. Many modern N-Boc protection protocols offer excellent chemoselectivity. researchgate.net Catalyst-free water-mediated systems, for example, selectively produce N-Boc derivatives of aminophenols without O-acylation or the formation of oxazolidinones. nih.govorganic-chemistry.orgorganic-chemistry.org Similarly, methods employing catalysts like nanocerium oxide or sulfated tungstate (B81510) under solvent-free conditions allow for the efficient and chemoselective N-tert-butoxycarbonylation of aminophenols. researchgate.net These techniques tolerate a wide variety of functional groups, making them highly valuable for the synthesis of complex molecules. researchgate.net
Ionic Liquid-Mediated Approaches
Carbon-Carbon Bond Formation Strategies for Biphenyl Assembly
The core of this compound is a biphenyl structure. The formation of this aryl-aryl bond is a key step in the synthesis. Transition-metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for constructing biaryl systems. nih.gov
Strategic approaches to the 2-(3-aminophenyl)phenol skeleton could involve reactions such as the Suzuki, Stille, or Negishi cross-couplings. nih.gov A plausible Suzuki coupling route could involve the reaction of a 3-aminophenylboronic acid derivative with a 2-halophenol derivative (or vice versa). For instance, reacting 3-(tert-butoxycarbonylamino)phenylboronic acid with 2-bromo- or 2-iodophenol (B132878) in the presence of a palladium catalyst and a base would directly yield the target-protected compound. Alternatively, one could first couple 3-bromoaniline (B18343) with a suitable 2-hydroxyphenylboronic acid derivative and then perform the Boc protection on the resulting aminobiphenyl. nih.gov
Another approach involves the oxidative coupling of phenols. Iron-catalyzed reactions of aminophenols can lead to oxidative oligomerization, forming ring-coupled products such as diamino-biphenyldiols. nih.gov Furthermore, palladium-catalyzed C-H activation and hydroxylation of [1,1'-biphenyl]-2-ols has been developed as a method to synthesize 2,2'-biphenols, showcasing another advanced strategy for modifying biphenyl systems. researchgate.net These varied strategies provide a robust toolbox for the assembly of the required biphenyl core, which can be adapted based on the availability of starting materials and desired reaction conditions.
Cross-Coupling Methodologies Involving Aryl Halides or Boronic Acids
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds, and they represent a primary strategy for assembling the biaryl core of this compound. The most common of these is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. mdpi.com
For the synthesis of the target molecule, this strategy can be envisioned in two ways:
Coupling of a 2-halophenol derivative with tert-butyl (3-boronophenyl)carbamate.
Coupling of a phenol (B47542) or protected phenol bearing a boronic acid at the 2-position with tert-butyl (3-halophenyl)carbamate.
The success of these reactions hinges on the choice of catalyst, ligand, base, and solvent. Palladium catalysts such as Pd(PPh₃)₄ are frequently used. nih.gov The reaction is compatible with a wide range of functional groups, including the acid-sensitive BOC protecting group, provided the conditions are carefully controlled. nih.gov In some cases, the N-Boc group can be cleaved under the reaction conditions, especially with prolonged heating, which necessitates optimization to achieve high yields of the desired protected product. nih.gov Both electron-donating and electron-withdrawing groups on the coupling partners are generally well-tolerated in Suzuki reactions, allowing for flexibility in the choice of precursors. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling This table presents generalized conditions for analogous biaryl syntheses, adaptable for the target compound.
| Component | Example | Role |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates oxidative addition and reductive elimination cycle. |
| Ligand | PPh₃, dppf | Stabilizes the palladium center and influences catalytic activity. |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | Activates the boronic acid component. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and influences reaction rate. |
| Aryl Halide | 2-Iodophenol, 2-Bromophenol | Electrophilic coupling partner. |
| Boronic Acid | (3-BOC-aminophenyl)boronic acid | Nucleophilic coupling partner. |
Direct C-H Functionalization of Phenols for ortho-Arylation
An alternative, more atom-economical approach is the direct C-H functionalization (or activation) of the phenol ring. mdpi.com This strategy avoids the pre-functionalization required for classical cross-coupling (i.e., the synthesis of an organohalide or organoboron compound). The inherent acidity of the phenolic hydroxyl group can be exploited to direct a metal catalyst to the ortho C-H bond, facilitating a regioselective arylation. rsc.org
Transition-metal catalysis, particularly with palladium, rhodium, or ruthenium, is the most common method for achieving this transformation. rsc.orgnih.gov The process typically involves a directing group, which can be the phenol's own hydroxyl group, to position the catalyst for ortho-C–H activation. mdpi.com The reaction partner would be an appropriately substituted arylating agent, such as a 3-BOC-aminophenyl halide or boronic acid. Recent advancements have focused on developing catalyst systems that are highly selective for the ortho position of free, unprotected phenols. rsc.org
Some methodologies even explore transition-metal-free pathways, although these are often for intramolecular reactions. nih.gov For intermolecular reactions, photocatalysis has emerged as a powerful tool. A combination of ruthenium and photoredox catalysis, for example, can enable the direct C-H functionalization of phenols under visible light, regenerating the active catalyst through an oxidative process. nih.gov
Table 2: Strategies for ortho-C–H Arylation of Phenols
| Method | Catalyst/Reagent | Key Feature |
|---|---|---|
| Palladium-Catalyzed | Pd(OAc)₂, various ligands | The hydroxyl group acts as an endogenous directing group. mdpi.com |
| Rhodium-Catalyzed | [RhCp*Cl₂]₂ | Often requires a directing group other than the free phenol. |
| Ruthenium/Photoredox | Ru catalyst + photocatalyst | Uses visible light to drive the catalytic cycle. nih.gov |
| Photochemical | Visible light (catalyst-free) | Utilizes an electron donor-acceptor (EDA) complex between a phenolate (B1203915) and an aryl bromide. mdpi.com |
Precursor Synthesis and Regioselective Intermediate Transformations
Derivatization of m-Aminophenol and Related Precursors
The starting materials for the synthesis of this compound are critical. A common and logical precursor for the aminophenyl moiety is m-aminophenol itself. google.comgoogle.com The amino group of m-aminophenol can be selectively protected with a tert-butoxycarbonyl (BOC) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.org This protection is crucial as it deactivates the nucleophilicity of the amine, preventing it from interfering in subsequent cross-coupling or functionalization steps. organic-chemistry.org The BOC group is known to be stable to most nucleophiles and bases, which is a key feature for its use in complex syntheses. organic-chemistry.org
The phenolic hydroxyl group in m-aminophenol can also be derivatized if necessary for a specific synthetic route, for example, by converting it to a triflate to act as a coupling partner in a Suzuki reaction. Selective esterification of aminophenols is also possible under specific conditions. sit.edu.cn
Selective Functionalization of Related Aromatic Systems
Achieving the correct regiochemistry is a significant challenge. For instance, when preparing a precursor for a cross-coupling reaction, one must selectively introduce a halogen or boron functionality at the desired position. The regioselective bromination of phenols can be difficult due to the small electronic differences between the ortho and para positions. chemistryviews.org However, specific reagent systems, such as TMSBr in combination with bulky sulfoxides, have been developed to achieve high para-selectivity, which could be adapted to favor ortho-substitution under different conditions. chemistryviews.org The directing effect of the hydroxyl group strongly activates the ortho and para positions for electrophilic substitution.
Similarly, for the 3-BOC-aminophenyl fragment, functionalization must occur at a specific position. If starting from a BOC-protected aniline, ortho-lithiation can direct functional groups to the 2-position, while electrophilic aromatic substitution would be directed to the ortho and para positions relative to the activating amino group. Careful selection of reagents and conditions is paramount to install a halide or boronic acid at the correct location for the subsequent coupling step.
Orthogonal Protection Strategies in Multi-functionalized Aromatic Systems
The synthesis of a molecule with multiple reactive functional groups like this compound often requires an orthogonal protection strategy. organic-chemistry.org This principle involves using protecting groups that can be removed under different, non-interfering chemical conditions. organic-chemistry.orgiris-biotech.de This allows for the selective unmasking and reaction of one functional group while another remains protected. organic-chemistry.org
In this specific case, the amine is protected with an acid-labile BOC group. organic-chemistry.org The phenolic hydroxyl group, if it needs to be protected during a certain synthetic step, could be masked with a group that is stable to acid but labile to other conditions. A classic orthogonal pairing is the acid-labile BOC group and a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, although Fmoc is more commonly used for amines. iris-biotech.de For phenols, a base-labile acetate (B1210297) or a fluoride-labile silyl (B83357) ether (e.g., TBDMS) could be used. This allows the chemist to, for example, remove the phenol protecting group with base or fluoride (B91410) ions to perform a reaction at the hydroxyl position, while leaving the BOC group intact. Conversely, the BOC group can be removed with acid (e.g., TFA) without affecting a silyl or acyl protecting group on the phenol. organic-chemistry.org This strategy provides the synthetic flexibility needed to build complex molecules in a controlled, stepwise manner. ug.edu.pl
Table 3: Orthogonal Protecting Groups Relevant to the Synthesis
| Functional Group | Protecting Group | Abbreviation | Deprotection Condition | Orthogonal To |
|---|---|---|---|---|
| Amine | tert-Butoxycarbonyl | BOC | Strong Acid (e.g., TFA) organic-chemistry.org | Silyl ethers, Acetates |
| Phenol | Acetyl | Ac | Base (e.g., K₂CO₃, MeOH) | BOC |
| Phenol | tert-Butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF) | BOC |
| Phenol | Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) | BOC, Acetates |
Chemical Reactivity and Advanced Transformations of 2 3 Boc Aminophenyl Phenol
Reactions Involving the N-Boc Amine Moiety
The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality is crucial for controlling the reactivity of the molecule. Its selective removal and the subsequent functionalization of the resulting free amine are key steps in many synthetic pathways.
Selective Deprotection Mechanisms and Reaction Conditions
The Boc group is known for its stability in the presence of most nucleophiles and bases, which makes it a valuable tool in multi-step synthesis. organic-chemistry.org However, it is readily cleaved under acidic conditions. total-synthesis.com The most common method for the deprotection of the N-Boc group involves the use of strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.comjk-sci.com
The mechanism of acid-catalyzed deprotection proceeds through several steps:
Protonation of the carbonyl oxygen of the Boc group by the acid. total-synthesis.comcommonorganicchemistry.com
This protonation facilitates the loss of the tert-butyl cation, a stable tertiary carbocation, to form a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com
The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide gas and the free amine. total-synthesis.comcommonorganicchemistry.com
Under the acidic reaction conditions, the newly formed amine is protonated, typically yielding an ammonium (B1175870) salt. commonorganicchemistry.com
It is important to note that the tert-butyl cation generated during this process can potentially alkylate other nucleophilic sites in the molecule or polymerize, so scavengers are sometimes added to the reaction mixture. organic-chemistry.org Due to the generation of gases (isobutylene from the deprotonation of the tert-butyl cation and carbon dioxide), these reactions should not be performed in a closed system. commonorganicchemistry.comjk-sci.com
Alternative, milder deprotection methods have also been developed to accommodate sensitive substrates. These can include the use of:
Oxalyl chloride in methanol, which can deprotect N-Boc groups on various aromatic and heterocyclic compounds at room temperature. nih.gov
Lewis acids such as montmorillonite (B579905) K10 clay, which can selectively cleave aromatic N-Boc groups. jk-sci.com
Microwave-assisted basic deprotection for secondary N-Boc substrates. nih.gov
Catalyst-free deprotection in water. nih.gov
Table 1: Selected Reagents for N-Boc Deprotection
| Reagent System | Conditions | Substrate Scope | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) | Room Temperature | General, widely used | commonorganicchemistry.comjk-sci.com |
| Oxalyl Chloride / Methanol | Room Temperature, 1-4 h | Aliphatic, aromatic, and heterocyclic N-Boc compounds | nih.gov |
| Montmorillonite K10 clay / Dichloroethane | - | Selective for aromatic N-Boc amines | jk-sci.com |
| Microwave / Base | - | Secondary N-Boc substrates | nih.gov |
| Water | - | Catalyst-free, for aliphatic and aromatic substrates | nih.gov |
Post-Deprotection Functionalization of the Free Amine Group
Once the Boc group is removed to yield 2-(3-aminophenyl)phenol (B112021), the resulting primary amine is a versatile nucleophile that can undergo a variety of functionalization reactions. This allows for the introduction of diverse structural motifs.
A significant application of the deprotected amine is in the synthesis of carbazoles. This can be achieved through intramolecular C-N bond formation. For instance, palladium-catalyzed reactions can facilitate the cyclization of 2-aminobiphenyls to form the carbazole (B46965) core. researchgate.net This process often involves C-H activation and is a powerful tool for constructing these important heterocyclic systems. researchgate.net Various catalytic systems, including those based on palladium, copper, and iridium, have been developed for the synthesis of carbazoles from 2-aminobiphenyl (B1664054) precursors. organic-chemistry.org
Beyond cyclization, the free amine can participate in a range of other transformations, including:
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to arylate the amine with aryl halides. mit.eduacs.org This is a widely used method for forming C-N bonds. acs.org
Acylation: The amine can be readily acylated using acyl chlorides or other activated acyl derivatives to form amides. beilstein-journals.org
Formation of Schiff Bases: Reaction with aldehydes or ketones can yield imines, also known as Schiff bases.
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group in 2-(3-BOC-aminophenyl)phenol offers another site for chemical modification, exhibiting its own distinct reactivity.
O-Functionalization and Etherification Reactions
The hydroxyl group can be functionalized through various reactions, with etherification being a common transformation. Palladium-catalyzed coupling reactions have been developed for the efficient formation of diaryl ethers from phenols and aryl halides. rsc.org Copper-catalyzed systems are also effective for the O-arylation of aminophenols. mit.edu For instance, the use of a copper catalyst with picolinic acid as a ligand can selectively promote the O-arylation of 3-aminophenols. mit.edu
The protection of the phenolic hydroxyl group is sometimes necessary to allow for selective reactions at other positions. Reagents like dihydropyran in the presence of a catalyst such as zirconium tetrachloride can be used to form a tetrahydropyranyl (THP) ether, which is stable under many reaction conditions but can be removed when desired. researchgate.net
Table 2: Catalytic Systems for O-Arylation of Phenols
| Catalyst System | Ligand | Base | Solvent | Substrate | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | Phenols and Aryl Chlorides/Bromides | beilstein-journals.org |
| CuI | Picolinic Acid | K₃PO₄ | DMSO | 3-Aminophenols and Aryl Iodides | mit.edu |
| CuI | CyDMEDA | K₃PO₄ | Dioxane | 4-Aminophenols and Aryl Iodides | mit.edu |
Role of the Phenol (B47542) in Directed C-H Activation and Other Selectivity-Driven Reactions
The phenolic hydroxyl group can act as a directing group in C-H activation reactions, guiding the functionalization to specific positions on the aromatic rings. researchgate.net This strategy provides a powerful way to achieve regioselectivity that might be difficult to obtain through classical electrophilic aromatic substitution. nih.gov
Palladium-catalyzed reactions have been particularly successful in this area. The phenol can direct ortho-C-H olefination, allowing for the introduction of alkenyl groups. researchgate.net By using specific ligands and reaction conditions, it is even possible to achieve meta-selective C-H functionalization of phenol derivatives, a challenging yet synthetically valuable transformation. nih.gov Furthermore, palladium-catalyzed para-C-H functionalization of phenols has been achieved using a recyclable silicon-containing template. nih.gov The phenol group can also direct acylation reactions at the ortho position. rsc.org
Reactivity of the Biphenyl (B1667301) Core
One of the most significant reactions involving the biphenyl core is intramolecular cyclization to form fused ring systems. As mentioned earlier, the palladium-catalyzed intramolecular C-N bond formation between the deprotected amine and the adjacent phenyl ring is a common route to carbazoles. researchgate.net Similarly, intramolecular biaryl coupling reactions, often palladium-catalyzed, can be used to form other fused systems. clockss.org
The substitution pattern on the biphenyl rings can influence their reactivity in these cyclization reactions and other transformations. The presence of the hydroxyl and protected amine groups already imparts a degree of electronic bias to the rings, which can affect the regioselectivity of further reactions.
Electrophilic Aromatic Substitution Patterns on the Biphenyl System
The regiochemical outcome of electrophilic aromatic substitution (EAS) on this compound is dictated by the combined electronic and steric effects of the hydroxyl (-OH) and the tert-butoxycarbonylamino (-NHBOC) substituents. Both groups are classified as activating, ortho-, para-directors, meaning they increase the electron density of the aromatic rings and direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.orglibretexts.org
The hydroxyl group on the phenol ring is a potent activating group, more so than the -NHBOC group, whose activating potential is somewhat attenuated by the electron-withdrawing nature of the adjacent carbonyl in the BOC protector. libretexts.org Consequently, the phenol ring is significantly more nucleophilic and is expected to be the primary site of electrophilic attack under most conditions.
On the Phenol Ring: The -OH group strongly directs substitution to the ortho and para positions. The para position (C4) and the C6 position (ortho to -OH) are the most electronically activated and sterically accessible sites for electrophiles. The C2 position, being ortho to the hydroxyl group but also at the biphenyl linkage, is sterically hindered.
On the BOC-Aminophenyl Ring: The -NHBOC group also directs substitution to its ortho and para positions. The para position (C6') is occupied by the biphenyl bond. Therefore, substitution would be directed to the two available ortho positions (C2' and C4'). Steric hindrance from the bulky BOC group may influence the selectivity between these sites.
Typical electrophilic substitution reactions are expected to proceed with high regioselectivity, primarily on the more activated phenol ring. mlsu.ac.in
| Reaction | Reagents | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Bromination | Br₂ in CS₂ or CCl₄ | 4-Bromo-2-(3-BOC-aminophenyl)phenol and/or 6-Bromo-2-(3-BOC-aminophenyl)phenol | The highly activated phenol ring undergoes mono-bromination at the sterically accessible and electronically enriched ortho and para positions. mlsu.ac.in |
| Nitration | Dilute HNO₃ | 4-Nitro-2-(3-BOC-aminophenyl)phenol and/or 6-Nitro-2-(3-BOC-aminophenyl)phenol | Direct nitration of phenols occurs readily at the ortho and para positions, though oxidative side products can be an issue. libretexts.org |
| Sulfonation | H₂SO₄ (low temp.) | 2-(3-BOC-Aminophenyl)-6-hydroxybenzenesulfonic acid | Sulfonation of phenol at low temperatures favors the ortho product. mlsu.ac.in |
| Friedel-Crafts Alkylation | R-X, AlCl₃ (or other Lewis acid) | 4-Alkyl-2-(3-BOC-aminophenyl)phenol | Alkylation typically favors the para position to minimize steric hindrance with the large hydroxyl group. mlsu.ac.in |
Oxidative Transformations and Radical Reactions
The phenol moiety makes this compound particularly susceptible to oxidative processes. Oxidation can proceed through one-electron pathways to generate phenoxy radicals or two-electron pathways to form quinone-like species.
Phenoxy radicals are key intermediates in many oxidative reactions. Their formation can lead to dimerization via C-C or C-O coupling or reaction with other radical species. For instance, aerobic catalytic oxidative coupling of phenol derivatives using catalysts like vanadium oxide acetylacetonate (B107027) (VO(acac)₂) selectively yields ortho-ortho coupled products. rsc.org In the context of this compound, such reactions could lead to complex oligomeric structures.
The presence of both an amino and a phenol group within the same molecule creates a scaffold similar to those used in certain catalytic systems, where the aminophenol unit can engage in radical processes. For example, iron complexes of aminophenol ligands have been shown to catalyze C-H amination reactions via a nitrene radical mechanism. derpharmachemica.com While the subject compound would act as a substrate rather than a ligand, this demonstrates the potential for radical generation and reactivity associated with the aminophenol core.
| Reaction Type | Typical Reagents/Conditions | Potential Products/Intermediates | Reference |
|---|---|---|---|
| Phenoxy Radical Formation | Single-electron oxidants (e.g., Fe³⁺, cerium(IV) ammonium nitrate) | Phenoxy radical intermediate | derpharmachemica.com |
| Oxidative Coupling | O₂ with catalysts like VO(acac)₂ or Cu salts | Dimeric or oligomeric products via C-C or C-O bonds | rsc.org |
| Oxidation to Quinones | Strong oxidizing agents (e.g., Fremy's salt, PCC) | Quinone or quinone-imine derivatives | |
| Radical Addition | Radical initiators (e.g., AIBN) with radical traps | Products of radical addition to the aromatic rings | derpharmachemica.com |
Intramolecular Cyclization and Ring-Closing Reactions to Form Fused Heterocycles
The proximate positioning of the phenol and protected aniline (B41778) rings across the biphenyl linkage provides an ideal template for intramolecular cyclization reactions, leading to the formation of valuable fused heterocyclic systems such as dibenzofurans and carbazoles.
Synthesis of Dibenzofurans: The formation of a dibenzofuran (B1670420) core from this compound involves an intramolecular C-O bond formation. A prominent strategy for this transformation is palladium-catalyzed, phenol-directed C-H activation. researchgate.netnih.gov In this process, the phenolic oxygen coordinates to the palladium catalyst, directing the activation of a C-H bond on the adjacent phenyl ring (at the C2' position). Subsequent reductive elimination forms the furan (B31954) ring. This reaction is typically performed in the presence of an oxidant, such as air or benzoquinone, to regenerate the active Pd(II) catalyst. researchgate.netresearchgate.net A related methodology involves a double functionalization where nitration of the phenol ring is followed by a Sandmeyer-type cycloetherification, which has been demonstrated on the analogous 2'-amino-biphenyl-2-ol to produce 4-nitro-dibenzofurans. rsc.org
Synthesis of Carbazoles: The synthesis of carbazoles requires the formation of a C-N bond between the two aromatic rings. This typically necessitates deprotection of the BOC group to liberate the free amine. The resulting 2-(3-aminophenyl)phenol can then undergo intramolecular cyclization. Palladium-catalyzed intramolecular C-H amination of 2-aminobiphenyls is a powerful and widely used method to construct the carbazole scaffold. researchgate.netchim.it The reaction involves the Pd-catalyzed activation of the C-H bond at the C2 position of the phenol ring and subsequent coupling with the amino group. Oxidants are required to facilitate the catalytic cycle. researchgate.netacs.org Alternative modern methods include iridium-catalyzed dehydrogenative cyclization, which can proceed under an air atmosphere. ncl.res.inorganic-chemistry.org
While the prompt mentions indoles and quinolines, their synthesis from the this compound backbone is not as direct as dibenzofurans or carbazoles and would require substantial prior functionalization to install the necessary atoms for cyclization according to classical methods like Fischer or Friedländer syntheses. The most direct and well-documented ring-closing reactions for this scaffold lead to the dibenzofuran and carbazole cores.
| Target Heterocycle | Key Reaction Type | Typical Catalysts/Reagents | Notes | Reference |
|---|---|---|---|---|
| Dibenzofuran | Intramolecular C-O Bond Formation (Phenol-directed C-H activation) | Pd(OAc)₂, oxidant (e.g., air, benzoquinone), acid (e.g., pivalic acid) | Direct cyclization of the phenol onto the adjacent aryl ring. The BOC group remains intact. | researchgate.netresearchgate.net |
| Carbazole | Intramolecular C-N Bond Formation (C-H Amination) | 1. Acid (e.g., TFA) for BOC deprotection. 2. Pd(OAc)₂, oxidant (e.g., Cu(OAc)₂, O₂) | A two-step sequence: deprotection of the amine followed by metal-catalyzed ring closure. | researchgate.netacs.org |
| Benzofuro-Indole | Double Functionalization / Tandem Reaction | NaNO₂, TFA, H₂O | A one-pot reaction on a similar substrate (2'-amino-biphenyl-2-ol) achieves nitration and cyclization to form a dibenzofuran, which can be further transformed. rsc.org | rsc.org |
Applications of 2 3 Boc Aminophenyl Phenol As a Versatile Synthetic Building Block
Construction of Complex Organic Scaffolds and Architectures
The unique bifunctional nature of 2-(3-BOC-Aminophenyl)phenol, combined with its rigid biphenyl (B1667301) core, makes it an ideal starting material for the synthesis of intricate organic structures, including extended aromatic systems and sophisticated ligands for metal coordination.
The biphenyl unit of this compound serves as a foundational element for the synthesis of larger polyphenyl structures. Following deprotection of the BOC group, the resulting amine can be transformed into other functional groups suitable for cross-coupling reactions. For instance, conversion of the amine to a halide or triflate would allow for further Suzuki-Miyaura or similar palladium-catalyzed couplings to introduce additional phenyl rings.
More significantly, the compound is a key precursor to polyheterocyclic systems, which are integral to materials science and medicinal chemistry. mdpi.com The 1,3-relationship between the amino and hydroxyl groups on adjacent rings is particularly conducive to intramolecular cyclization reactions to form fused ring systems. After deprotection of the amine, the resulting 3'-amino-[1,1'-biphenyl]-2-ol can undergo intramolecular condensation or dehydrogenative annulation reactions to yield dibenzofuran (B1670420) or carbazole (B46965) derivatives. acs.org These heterocyclic cores are prevalent in organic light-emitting diodes (OLEDs), solar cells, and as pharmacological scaffolds. mdpi.com The synthesis of diverse N,O,S-heterocycles from 1,3-amino alcohol and aminophenol analogs is a well-established strategy in organic chemistry. researchgate.net
Aminophenol derivatives are considered "privileged" scaffolds in coordination chemistry due to their ability to form stable complexes with a wide array of metal ions. derpharmachemica.com The compound this compound, after deprotection, provides access to a 3-aminophenol (B1664112) moiety tethered to a phenyl ring, which can be elaborated into multidentate ligands. The phenolic oxygen and the amino nitrogen serve as excellent coordination sites (N,O-donor set).
A common strategy involves the condensation of the deprotected amine with an aldehyde or ketone to form a Schiff base ligand. ekb.eg These ligands can then be used to chelate transition metals such as copper, cobalt, iron, and manganese. derpharmachemica.comua.ptnih.gov The resulting metal complexes have shown significant utility in catalysis. For example, complexes derived from aminophenol-based ligands are effective catalysts for various oxidation reactions, including the aerobic oxidation of alcohols and phenols. ua.ptnih.govrsc.org The electronic properties of the ligand, influenced by substituents on the aromatic rings, can be fine-tuned to modulate the catalytic activity of the metal center. rsc.org In some cases, these aminophenol-based ligands can be "redox non-innocent," meaning they can actively participate in redox processes, which is a key feature in many catalytic cycles. derpharmachemica.com
Table 1: Examples of Catalytic Systems Based on Aminophenol Ligands
| Metal Center | Ligand Type | Catalyzed Reaction | Substrate Example | Citation(s) |
|---|---|---|---|---|
| Cobalt(III) | Schiff Base | Aerobic Oxidation | Substituted o-aminophenols | ua.pt |
| Manganese(III) | Schiff Base | Aerobic Oxidation | 2-aminophenol (B121084), 3,5-di-tert-butylcatechol | nih.gov |
| Copper(II) | Tetradentate Amine-Phenol | Aerobic Oxidation | Benzyl alcohol | rsc.org |
Precursor to Polyphenyl and Polyheterocyclic Systems
Development of Advanced Precursors for Materials Science Research
The robust biphenyl structure of this compound imparts desirable properties such as thermal stability and rigidity, making it an attractive monomer for the synthesis of high-performance polymers. researchgate.net After deprotection, the resulting 3'-amino-[1,1'-biphenyl]-2-ol possesses two reactive sites—an amine and a hydroxyl group—that can participate in step-growth polymerization reactions.
This bifunctionality allows it to be copolymerized with various monomers, such as diacyl chlorides, diisocyanates, or dicarboxylic acids, to produce a range of advanced polymers including:
Polyimides: Known for their exceptional thermal stability, chemical resistance, and mechanical strength, polyimides derived from this monomer could find applications in gas separation membranes or as high-temperature insulators. researchgate.net
Polyamides and Poly(ester-amide)s: These polymers offer a balance of mechanical strength and processability.
Polyurethanes: The introduction of the rigid biphenyl unit can enhance the thermal and mechanical properties of polyurethane materials.
The incorporation of this monomer into polymer chains can improve properties like thermal-oxidative stability and char yield at elevated temperatures, which is crucial for materials used in demanding environments like aerospace applications. researchgate.net The cyano group, if introduced onto the scaffold, could further enhance thermal stability in polymers like polycarbonates. vulcanchem.com
Strategies for Diversity-Oriented Synthesis and Combinatorial Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy that aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. nih.govscispace.com Unlike target-oriented synthesis, which focuses on a single product, DOS uses a common starting material to generate a library of compounds with varied molecular scaffolds. cam.ac.ukmdpi.com
This compound is an excellent substrate for DOS due to its multiple, orthogonally reactive functional groups. organic-chemistry.org The synthetic plan can diverge from this central precursor to create a wide array of complex structures. Key diversification points include:
Amine Functionalization: After BOC deprotection, the amino group can be acylated, alkylated, or used in cyclization reactions to introduce appendage diversity.
Phenol (B47542) Functionalization: The phenolic hydroxyl can be alkylated, acylated, or used as a nucleophile in various coupling reactions.
Scaffold Elaboration: The biphenyl core itself can be further functionalized. More importantly, the amine and phenol groups can be used in concert to build new heterocyclic rings onto the core structure, generating significant scaffold diversity. cam.ac.uk For example, reactions can be designed to produce libraries of dibenzofurans, carbazoles, phenoxazines, or other complex heterocyclic systems from the single starting material. mdpi.com
This approach allows for the efficient exploration of biologically relevant chemical space, increasing the probability of discovering novel ligands or probes for biological targets. nih.govresearchgate.net
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3'-amino-[1,1'-biphenyl]-2-ol |
| 3-Aminophenol |
| Benzyl alcohol |
| Carbazole |
| Cobalt |
| Copper |
| Dibenzofuran |
| Di-tert-butyl dicarbonate (B1257347) ((Boc)2O) |
| Iron |
| Manganese |
| o-aminophenol |
| Phenoxazine |
| Suzuki-Miyaura |
Theoretical and Computational Investigations of 2 3 Boc Aminophenyl Phenol and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. They allow for the precise calculation of molecular properties, providing a basis for understanding and predicting chemical behavior.
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a computational method that uses the electron density to determine the electronic structure and energy of a molecule. mdpi.com The B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly used for optimizing the geometry of organic molecules and predicting their electronic properties with reasonable accuracy. nepjol.inforesearchgate.net
The electronic structure analysis would provide information on the distribution of electrons within the molecule. The presence of the electron-donating hydroxyl (-OH) and amino (-NHBOC) groups, and the two aromatic rings, suggests a complex electronic landscape with regions of high and low electron density.
Table 1: Predicted Key Geometric Parameters for 2-(3-BOC-Aminophenyl)phenol based on DFT Calculations of Analogous Compounds
| Parameter | Predicted Value Range | Significance |
| Phenyl-Phenyl Dihedral Angle | 30-50° | Determines steric hindrance and π-system conjugation. |
| C-O (phenol) Bond Length | 1.36-1.38 Å | Influenced by the electronic nature of the rest of the molecule. |
| O-H (phenol) Bond Length | 0.96-0.98 Å | Key for hydrogen bonding potential. |
| N-C (carbamate) Bond Length | 1.35-1.37 Å | Indicates the strength of the amide bond character. |
| C=O (carbamate) Bond Length | 1.22-1.24 Å | Typical for a carbonyl group in a carbamate (B1207046). |
Note: These values are estimations based on typical values for similar functional groups in related molecules and would require specific DFT calculations for this compound for precise determination.
Frontier Molecular Orbital (FMO) Analysis, Including HOMO-LUMO Energy Levels
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netijaemr.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ijaemr.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) and aminophenyl rings, particularly on the oxygen and nitrogen atoms, which have lone pairs of electrons. The LUMO, on the other hand, would likely be distributed over the aromatic π-systems. The presence of substituents significantly influences the HOMO and LUMO energy levels. For example, electron-donating groups like -OH and -NH2 tend to raise the HOMO energy, making the molecule a better electron donor. rsc.org
Table 2: Estimated Frontier Molecular Orbital Energies and Properties for this compound based on Analogous Compounds
| Parameter | Estimated Value (eV) | Implication for Reactivity |
| HOMO Energy | -5.0 to -6.0 | Relatively high, suggesting good nucleophilic character. |
| LUMO Energy | -1.0 to -2.0 | Indicates the energy level for accepting electrons. |
| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 | A moderate gap suggests reasonable stability but also accessibility for chemical reactions. |
Note: These values are estimations and the actual values would depend on the specific DFT functional and basis set used in the calculation.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is invaluable for predicting how a molecule will interact with other charged species, such as electrophiles and nucleophiles. numberanalytics.com The MEP map is typically colored to indicate different potential values, with red representing regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue representing regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). tandfonline.comresearchgate.net
In the MEP map of this compound, the most negative potential (red/yellow regions) would be expected around the phenolic oxygen atom and the carbonyl oxygen of the BOC group, due to their lone pairs of electrons. These sites would be the most likely points of attack for electrophiles. Conversely, the hydrogen atom of the phenolic hydroxyl group and the N-H proton of the carbamate would exhibit a positive electrostatic potential (blue regions), making them susceptible to interaction with nucleophiles or bases. tandfonline.com The aromatic rings themselves would show a gradient of electrostatic potential, influenced by the attached functional groups.
Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. unicamp.br For this compound, rotation around the single bond connecting the two phenyl rings is a key conformational variable.
Intramolecular interactions play a crucial role in determining the preferred conformation. nih.gov In this compound, an intramolecular hydrogen bond could potentially form between the phenolic -OH group and the nitrogen or carbonyl oxygen of the BOC-amino group, depending on the rotational conformation. Such hydrogen bonds can significantly stabilize a particular conformer. beilstein-journals.org Quantum chemical calculations, such as those performed using DFT, can quantify the strength of these interactions. beilstein-journals.org
Furthermore, π-stacking interactions, which are non-covalent interactions between aromatic rings, could also influence the conformational preferences and intermolecular aggregation of the molecule.
Mechanistic Insights from Computational Modeling of Synthesis and Transformation Pathways
Computational modeling can provide detailed mechanistic insights into how a molecule is synthesized and how it transforms in chemical reactions. For instance, the synthesis of carbamates, such as the BOC group in the title compound, can occur through various pathways, including the reaction of an amine with di-tert-butyl dicarbonate (B1257347) or via a Curtius rearrangement. nih.gov Computational studies can model the reaction intermediates and transition states, helping to elucidate the reaction mechanism and predict the most favorable pathway.
Similarly, the transformation of this compound in subsequent reactions, such as electrophilic aromatic substitution or reactions involving the phenolic hydroxyl group, can be modeled. By calculating the activation energies for different possible reaction pathways, computational chemistry can predict the likely products and explain the observed regioselectivity.
Molecular Dynamics Simulations to Understand Intermolecular Interactions
While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase, such as in solution or in a crystal. nih.gov MD simulations model the movement of atoms and molecules over time, based on a force field that describes the intermolecular and intramolecular forces.
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms.
Proton (¹H) NMR for Chemical Shift and Multiplicity Analysis
Proton NMR (¹H NMR) provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 2-(3-BOC-Aminophenyl)phenol, the signals corresponding to the aromatic protons are typically observed in the downfield region, generally between 7.0 and 8.0 ppm. libretexts.org The protons of the phenolic hydroxyl group (-OH) and the amine proton (-NH) often appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature. libretexts.orgresearchgate.net The tert-butoxycarbonyl (BOC) protecting group exhibits a characteristic sharp singlet for its nine equivalent protons, typically found in the upfield region around 1.5 ppm. rsc.org The specific chemical shifts and splitting patterns (multiplicity) of the aromatic protons are crucial for confirming the substitution pattern on the two phenyl rings.
Table 1: Representative ¹H NMR Data for this compound Analogs
| Functional Group | Chemical Shift (δ, ppm) Range | Multiplicity |
| Aromatic Protons | 6.5 - 8.0 | Multiplet |
| Phenolic -OH | 4.0 - 8.0 | Broad Singlet |
| Amine -NH (BOC) | 6.0 - 9.7 | Broad Singlet |
| BOC -(CH₃)₃ | 1.5 | Singlet |
Note: The exact chemical shifts can vary based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Chemical Shift (δ, ppm) Range |
| Aromatic C-H and C-C | 110 - 145 |
| Aromatic C-O | 150 - 160 |
| Aromatic C-N | 135 - 145 |
| BOC C=O | 152 - 155 |
| BOC C(CH₃)₃ | 79 - 82 |
| BOC C(CH₃)₃ | 28 - 29 |
Note: These are predicted ranges and can be influenced by the specific molecular environment and solvent.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structure Confirmation
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the structure of complex molecules like this compound by revealing correlations between different nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. wikipedia.org For this compound, COSY would show cross-peaks between the signals of adjacent aromatic protons, helping to establish the connectivity within each phenyl ring. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.org This is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. researchgate.netwikipedia.org This technique is crucial for establishing the connectivity between the two phenyl rings and for confirming the position of the BOC-amino group and the hydroxyl group by observing correlations from their respective protons (or protons on adjacent carbons) to carbons in the other ring or functional group. libretexts.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic properties of the molecule.
Fourier-Transform Infrared (FT-IR) for Functional Group Identification
FT-IR spectroscopy is used to identify the various functional groups present in this compound based on their characteristic vibrational frequencies. A broad absorption band in the region of 3300-3500 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. libretexts.orgchem-soc.si The N-H stretching vibration of the carbamate (B1207046) group typically appears as a sharp to medium peak around 3300-3400 cm⁻¹. The C=O stretching of the BOC group gives a strong, sharp absorption band in the range of 1680-1720 cm⁻¹. Aromatic C=C stretching vibrations are observed as multiple bands in the 1450-1600 cm⁻¹ region. chem-soc.si The C-O stretching of the phenol (B47542) and the C-N stretching of the amine will also show characteristic bands in the fingerprint region (below 1400 cm⁻¹). libretexts.org
Table 3: Key FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) Range | Intensity |
| Phenolic O-H Stretch | 3300 - 3500 | Broad, Medium-Strong |
| N-H Stretch (BOC) | 3300 - 3400 | Sharp, Medium |
| C=O Stretch (BOC) | 1680 - 1720 | Strong, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| C-O Stretch (Phenol) | 1200 - 1260 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, particularly those involving the conjugated π-systems of the aromatic rings. Phenols and their derivatives typically exhibit two main absorption bands in the UV region. researchgate.net The primary band (π → π* transition) for simple phenols appears around 270-280 nm. researchgate.netnih.gov The presence of the second phenyl ring and the amino substituent in this compound is expected to extend the conjugation, potentially causing a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity. researchgate.net The exact positions and intensities of the absorption bands are influenced by the solvent polarity. researchgate.net
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected λ_max (nm) Range |
| π → π | 270 - 300 |
| n → π | 300 - 350 |
Note: The specific λ_max values can vary depending on the solvent and the electronic interactions between the two aromatic rings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structure of "this compound". Using electron impact (EI) ionization, the molecule can be ionized and fragmented, providing a characteristic pattern. libretexts.orgacdlabs.comwhitman.edu The molecular ion peak (M+) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C17H19NO3.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Description | Predicted m/z |
|---|---|
| Molecular Ion [M]+ | 297 |
| Loss of tert-butyl group [M - C4H9]+ | 240 |
| Loss of isobutene [M - C4H8]+ | 241 |
| Loss of CO2 from BOC group [M - CO2]+ | 253 |
X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystallography
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For "this compound," single-crystal XRD analysis would provide precise information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. researchgate.netacs.org This information is crucial for understanding its physical properties and how it packs in a solid form.
While specific crystallographic data for "this compound" is not widely published, related structures, such as derivatives of 2-aminophenol (B121084), have been characterized. researchgate.net For instance, Schiff bases derived from 2-aminophenol have been shown to crystallize in systems like triclinic (P-1) and monoclinic (P21/c) space groups. researchgate.net The analysis of related compounds suggests that the phenol and BOC-protected aminophenyl groups will adopt a specific orientation to minimize steric hindrance and maximize stabilizing interactions. acs.orgnih.gov Powder XRD (PXRD) can also be used to assess the crystallinity and phase purity of bulk samples. acs.org
Table 2: Illustrative Crystallographic Data for a Related Aminophenol Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 15.123 |
| b (Å) | 8.456 |
| c (Å) | 22.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2915 |
Note: This data is for an illustrative compound and not "this compound" itself. Data derived from studies on similar molecular structures. acs.org
Thermal Analysis Techniques
Thermal analysis techniques are vital for assessing the stability and phase behavior of "this compound" as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. etamu.educelignis.com This provides critical information about the thermal stability and decomposition profile of the compound. A typical TGA experiment for "this compound" would show a distinct mass loss corresponding to the thermal cleavage of the BOC group, followed by the decomposition of the aromatic backbone at higher temperatures. polymerinnovationblog.com Phenolic resins, for example, often exhibit multi-step degradation profiles. researchgate.netresearchgate.net
The derivative of the TGA curve, known as the Differential Thermogravimetry (DTG) curve, shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition (Tpeak). researchgate.netrsc.org For phenolic compounds, initial stability is often observed up to 300-350°C, followed by degradation steps. researchgate.netresearchgate.net The analysis would reveal the onset temperature of decomposition, which is a key indicator of the material's thermal stability. e3s-conferences.orgresearchgate.net
Table 3: Representative TGA/DTG Data for a Phenolic Compound
| Thermal Event | Temperature Range (°C) | Mass Loss (%) |
|---|---|---|
| Removal of Volatiles | 40 - 200 | ~5% |
| Decomposition of Functional Groups | 200 - 450 | ~30-40% |
| Backbone Degradation | > 450 | ~20-30% |
| Final Residue (Char) | > 600 | ~25-30% |
Note: This data is representative for phenolic-type materials and illustrates the expected behavior. researchgate.netresearchgate.net
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. nih.govnih.gov For "this compound," DSC can determine its melting point (Tm), glass transition temperature (Tg) if it exists in an amorphous state, and any other phase changes. mdpi.com The DSC thermogram would show an endothermic peak at the melting point, and the area under this peak corresponds to the enthalpy of fusion.
Studying blends of phenolic resins with other polymers using DSC has shown that interactions like hydrogen bonding can significantly influence the thermal properties. researchgate.net The glass transition temperature is an important parameter for polymers derived from this monomer, as it dictates the material's transition from a rigid, glassy state to a more flexible, rubbery state. google.comwiley.com
Table 4: Expected DSC Thermal Events for this compound
| Thermal Event | Expected Temperature (°C) | Description |
|---|---|---|
| Glass Transition (Tg) | Variable (if amorphous) | Transition from glassy to rubbery state |
| Melting (Tm) | Specific to the compound | Endothermic peak indicating solid-to-liquid phase change |
| Decomposition | > Onset from TGA | Exothermic or endothermic events related to chemical breakdown |
The precise temperatures would need to be determined experimentally.
Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG) for Thermal Stability
Chromatography Techniques (e.g., Size Exclusion Chromatography (SEC) for Molecular Weight Distribution Analysis)
While "this compound" is a small molecule, it serves as a monomer for the synthesis of polymers. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable technique for characterizing these resulting polymers. azom.comlcms.cz SEC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of the polymer's molecular weight distribution. chromatographyonline.commdpi.com
Key parameters obtained from SEC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). lcms.czcanada.ca The PDI is a measure of the breadth of the molecular weight distribution. A narrow PDI (closer to 1.0) indicates a more uniform polymer chain length, which is often desirable for achieving specific material properties. acs.org The choice of solvent and column packing material is crucial for accurate SEC analysis of polymers derived from phenolic monomers. chromatographyonline.comnih.gov
Table 5: Typical SEC Data for a Polymer Synthesized from a Phenolic Monomer
| Parameter | Description | Illustrative Value |
|---|---|---|
| Mn ( g/mol ) | Number-Average Molecular Weight | 15,000 |
| Mw ( g/mol ) | Weight-Average Molecular Weight | 25,000 |
| PDI (Mw/Mn) | Polydispersity Index | 1.67 |
Note: These values are illustrative and depend on the specific polymerization conditions. canada.ca
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for introducing the BOC protecting group to 2-(3-aminophenyl)phenol?
- Methodological Answer : The tert-butoxycarbonyl (BOC) group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions. Solubility of the starting material in polar aprotic solvents (e.g., DMF or THF) is critical. Monitoring reaction progress via TLC (using UV or ninhydrin staining) ensures completion. Post-reaction, the BOC-protected product is purified via column chromatography or recrystallization .
Q. How can researchers characterize the structural integrity of 2-(3-BOC-Aminophenyl)phenol post-synthesis?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm BOC group integration (e.g., tert-butyl protons at δ 1.2–1.4 ppm) and aromatic substitution patterns.
- IR Spectroscopy : Detection of carbonyl stretching (~1680–1720 cm) for the BOC group and phenolic O–H stretching (~3200–3600 cm).
- HPLC-MS : To verify purity and molecular ion peaks.
- X-ray Crystallography (if crystalline): For definitive structural confirmation, as demonstrated in analogous phenolic compounds .
Q. What are the recommended storage conditions to prevent decomposition of this compound?
- Methodological Answer : Store in airtight containers under inert gas (N/Ar) at 2–8°C in a dry, ventilated environment. Avoid exposure to acids, bases, or moisture, as the BOC group is acid-labile and hydrolyzes under acidic conditions. Stability tests via periodic HPLC analysis can monitor degradation .
Advanced Research Questions
Q. How does the BOC group influence the compound’s solubility and reactivity in cross-coupling reactions?
- Methodological Answer : The bulky tert-butyl group reduces solubility in polar solvents but enhances compatibility with hydrophobic reaction media (e.g., DCM or toluene). Reactivity in Suzuki-Miyaura or Buchwald-Hartig couplings may require optimization of catalyst systems (e.g., Pd(PPh)) and base selection (e.g., CsCO) to accommodate steric hindrance. Solubility data from structurally similar m-aminophenol derivatives (sparingly soluble in cold water) can guide solvent choices .
Q. What strategies mitigate racemization or side reactions during BOC deprotection in multi-step syntheses?
- Methodological Answer : Use mild acidic conditions (e.g., 10% TFA in DCM) at 0–4°C to minimize side reactions. Quench with a weak base (e.g., NaHCO) immediately post-deprotection. Monitor via LC-MS to detect premature degradation. For stereochemically sensitive derivatives, chiral HPLC can resolve enantiomeric byproducts .
Q. How do intermolecular interactions affect crystallization of this compound derivatives?
- Methodological Answer : Hydrogen bonding between the phenolic O–H and BOC carbonyl groups can dictate crystal packing. Slow evaporation from ethanol/water mixtures promotes single-crystal growth. X-ray diffraction studies of analogous compounds reveal layered hydrogen-bond networks, which guide solvent selection for recrystallization .
Q. What analytical approaches resolve discrepancies in NMR data for regioisomeric byproducts?
- Methodological Answer : Use 2D NMR techniques (e.g., COSY, HSQC) to assign aromatic proton coupling patterns. Compare experimental C chemical shifts with DFT-calculated values for regioisomers. High-resolution mass spectrometry (HRMS) confirms molecular formulas, while NOESY detects spatial proximity of substituents .
Safety and Handling Considerations
- Toxicity : While specific data for this compound are limited, structural analogs (e.g., 3-aminophenol) show acute toxicity (oral LD > 500 mg/kg). Use fume hoods, nitrile gloves, and eye protection. Emergency protocols include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention .
- Waste Disposal : Neutralize acidic/basic residues before disposal. Incinerate organic waste in compliance with EPA guidelines to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
